molecular formula C9H16ClNO4S B2406431 tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate CAS No. 1955473-63-8

tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate

Cat. No.: B2406431
CAS No.: 1955473-63-8
M. Wt: 269.74
InChI Key: MSXBIUKPGHGNLQ-ZETCQYMHSA-N
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Description

tert-Butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a chlorosulfonyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl ester is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution.

    Sulfonyl Compounds: Formed from reduction.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology and Medicine:

    Drug Development:

    Bioconjugation: The chlorosulfonyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.

Industry:

    Material Science: Potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate largely depends on its chemical reactivity. The chlorosulfonyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity can be harnessed in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.

Comparison with Similar Compounds

    tert-Butyl (2S)-pyrrolidine-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive.

    tert-Butyl (2S)-1-(sulfonyl)pyrrolidine-2-carboxylate: Contains a sulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity patterns.

Uniqueness: The presence of both the tert-butyl ester and the chlorosulfonyl group in tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate makes it a versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.

Properties

IUPAC Name

tert-butyl (2S)-1-chlorosulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)7-5-4-6-11(7)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXBIUKPGHGNLQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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